(Dimethoxy(methyl)silyl)methyl methacrylate
Overview
Description
It is a central nervous system depressant with a unique spectrum of pharmacological effects, including nootropic, anticonvulsant, and mild activating properties . Unlike many other central nervous system depressants, calcium hopantenate does not cause addiction, hyperstimulation, or withdrawal syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium hopantenate is synthesized through the reaction of hopantenic acid with calcium ions. The process involves the formation of a calcium salt of hopantenic acid. The reaction typically occurs in an aqueous medium, where hopantenic acid is dissolved and then reacted with a calcium salt, such as calcium chloride, under controlled pH conditions .
Industrial Production Methods
Industrial production of calcium hopantenate follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored and optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Calcium hopantenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert calcium hopantenate into different reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Calcium hopantenate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Calcium hopantenate is used in the treatment of neurological, psychological, and psychiatric conditions. .
Mechanism of Action
Calcium hopantenate exerts its effects through multiple mechanisms:
Gamma-Aminobutyric Acid System: It acts as a gamma-aminobutyric acid-B receptor agonist, enhancing inhibitory neurotransmission and increasing dopamine levels in the brain.
Glutamate Metabolism: The compound influences the metabolism of glutamate, a key neurotransmitter involved in synaptic plasticity, learning, and memory.
Comparison with Similar Compounds
Calcium hopantenate is structurally similar to pantothenic acid (vitamin B5) but has unique modifications that impact its pharmacological properties . Similar compounds include:
Pantothenic Acid: A vitamin involved in the synthesis of coenzyme A.
Gamma-Aminobutyric Acid: A neurotransmitter that inhibits neuronal excitability.
Nootropic Agents: Compounds that enhance cognitive function
Calcium hopantenate stands out due to its combined nootropic, anticonvulsant, and mild activating effects without causing addiction or withdrawal symptoms .
Properties
IUPAC Name |
[dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4Si/c1-7(2)8(9)12-6-13(5,10-3)11-4/h1,6H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUIRAZOPRQNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC[Si](C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923707 | |
Record name | [Dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121177-93-3 | |
Record name | (Methacryloxymethyl)methyldimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121177-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, (dimethoxymethylsilyl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [Dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Methacryloxymethyl)methyldimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does (Methacryloxymethyl)methyldimethoxysilane interact with EPDM/PP blends and what are the downstream effects on the material properties?
A1: (Methacryloxymethyl)methyldimethoxysilane (MM-MDMS) acts as a coupling agent and crosslinking enhancer in ethylene propylene diene monomer (EPDM)/polypropylene (PP) blends []. It achieves this through several mechanisms:
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